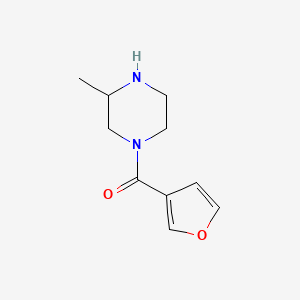

1-(Furan-3-carbonyl)-3-methylpiperazine

Beschreibung

1-(Furan-3-carbonyl)-3-methylpiperazine is an organic compound that features a furan ring attached to a piperazine ring through a carbonyl group

Eigenschaften

Molekularformel |

C10H14N2O2 |

|---|---|

Molekulargewicht |

194.23 g/mol |

IUPAC-Name |

furan-3-yl-(3-methylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C10H14N2O2/c1-8-6-12(4-3-11-8)10(13)9-2-5-14-7-9/h2,5,7-8,11H,3-4,6H2,1H3 |

InChI-Schlüssel |

NCBCZRNUAMMGRN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CN(CCN1)C(=O)C2=COC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-carbonyl)-3-methylpiperazine typically involves the reaction of furan-3-carbonyl chloride with 3-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods: On an industrial scale, the production of 1-(Furan-3-carbonyl)-3-methylpiperazine may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the purification process may include techniques such as recrystallization or chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Furan-3-carbonyl)-3-methylpiperazine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Furan-3-carbonyl)-3-methylpiperazine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(Furan-3-carbonyl)-3-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Vergleich Mit ähnlichen Verbindungen

Furan-3-carboxamide: Shares the furan ring and carbonyl group but differs in the attached amide group.

3-Methylpiperazine: Similar piperazine ring structure but lacks the furan carbonyl attachment.

Furan-2-carboxamide: Similar furan ring but with a different position of the carbonyl group.

Uniqueness: 1-(Furan-3-carbonyl)-3-methylpiperazine is unique due to its combination of the furan ring and piperazine ring through a carbonyl group. This structure imparts specific chemical and biological properties that are not present in the individual components or other similar compounds.

Biologische Aktivität

1-(Furan-3-carbonyl)-3-methylpiperazine is a compound with significant potential in medicinal chemistry due to its unique structural features, which may confer various biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(Furan-3-carbonyl)-3-methylpiperazine is C_{11}H_{14}N_{2}O_{2}, with a molecular weight of approximately 194.24 g/mol. The compound consists of a furan ring attached to a carbonyl group and a 3-methylpiperazine moiety, which enhances its reactivity and pharmacological properties.

The biological activity of 1-(furan-3-carbonyl)-3-methylpiperazine is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific pathways, particularly those related to cancer and inflammatory responses.

Potential Targets

- Enzymes : The compound may interact with enzymes involved in metabolic pathways, potentially influencing their activity.

- Receptors : It could serve as a ligand for receptors associated with neurotransmission and immune responses.

Biological Activity

Research indicates that 1-(furan-3-carbonyl)-3-methylpiperazine exhibits various biological activities:

- Anticancer Activity : Initial docking studies suggest that the compound may bind effectively to proteins involved in cancer progression, potentially inhibiting tumor growth.

- Anti-inflammatory Effects : Its structural features may confer the ability to modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

- Antimicrobial Properties : Similar compounds have shown promise against bacterial infections, indicating potential for 1-(furan-3-carbonyl)-3-methylpiperazine in antimicrobial applications.

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR) Insights

| Compound Variant | Activity Level | Comments |

|---|---|---|

| 1-(Furan-3-carbonyl)-3-methylpiperazine | Moderate | Promising initial results in docking studies |

| Related furan derivatives | Variable | Some exhibit strong anticancer properties |

| Piperazine analogs | High | Known for receptor binding capabilities |

Case Studies and Research Findings

Recent studies have explored the pharmacokinetics and biological interactions of compounds similar to 1-(furan-3-carbonyl)-3-methylpiperazine. For instance, compounds with similar furan moieties have been shown to possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, enhancing their therapeutic potential.

- Study on Anticancer Activity : A study demonstrated that derivatives of the piperazine scaffold exhibited significant cytotoxic effects on human cancer cell lines, suggesting that modifications to the furan component could enhance efficacy .

- Anti-inflammatory Mechanisms : Research indicated that compounds with furan rings could inhibit pro-inflammatory cytokines in vitro, highlighting their potential as anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.